(1Z)-N-tert-Butyl-N'-(3-oxobutyl)phenylethanimidamide
Description
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Properties
CAS No. |
917886-33-0 |
|---|---|
Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-tert-butyl-N'-(3-oxobutyl)-2-phenylethanimidamide |
InChI |
InChI=1S/C16H24N2O/c1-13(19)10-11-17-15(18-16(2,3)4)12-14-8-6-5-7-9-14/h5-9H,10-12H2,1-4H3,(H,17,18) |
InChI Key |
MMRBKDZROBTAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN=C(CC1=CC=CC=C1)NC(C)(C)C |
Origin of Product |
United States |
Biological Activity
(1Z)-N-tert-Butyl-N'-(3-oxobutyl)phenylethanimidamide, a compound with the potential for various biological activities, has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- IUPAC Name: (1Z)-N-tert-Butyl-N'-(3-oxobutyl)phenylethanimidamide
- CAS Number: 917886-33-0
- Molecular Formula: C16H24N4O
- Molecular Weight: 288.39 g/mol
The biological activity of (1Z)-N-tert-Butyl-N'-(3-oxobutyl)phenylethanimidamide is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation: It may interact with various receptors, altering their signaling pathways and influencing cellular responses.
Anticancer Properties
Research indicates that (1Z)-N-tert-Butyl-N'-(3-oxobutyl)phenylethanimidamide exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Apoptotic Pathways: Activation of caspases and modulation of Bcl-2 family proteins suggest that it triggers intrinsic apoptotic pathways.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve:
- Disruption of Bacterial Cell Membranes: The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
Data Table: Biological Activities Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis, cell cycle arrest | |
| Antimicrobial | Disrupts bacterial membranes | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Study 1: Anticancer Efficacy
In a study published by the Journal of Medicinal Chemistry, (1Z)-N-tert-Butyl-N'-(3-oxobutyl)phenylethanimidamide was tested against several cancer cell lines including breast and prostate cancer. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent anticancer effects.
Case Study 2: Antimicrobial Testing
A collaborative study between several universities assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, suggesting promising potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
